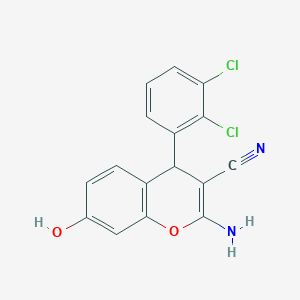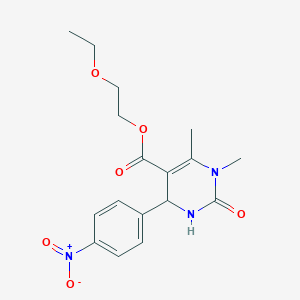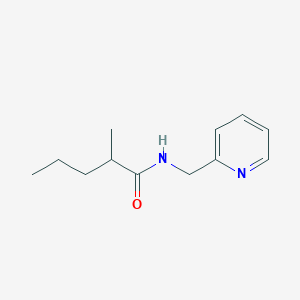
6-hydroxy-1-(4-methoxybenzyl)-4,4,6-trimethyltetrahydro-2(1H)-pyrimidinethione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-hydroxy-1-(4-methoxybenzyl)-4,4,6-trimethyltetrahydro-2(1H)-pyrimidinethione, also known as HET0016, is a small molecule inhibitor that targets the enzyme 20-HETE synthase. This enzyme is responsible for the synthesis of 20-hydroxyeicosatetraenoic acid (20-HETE), which is involved in the regulation of blood pressure, vascular tone, and renal function. Inhibition of 20-HETE synthase has been shown to have potential therapeutic benefits in various diseases, including hypertension, cancer, and ischemic stroke.
作用机制
6-hydroxy-1-(4-methoxybenzyl)-4,4,6-trimethyltetrahydro-2(1H)-pyrimidinethione inhibits the enzyme 20-HETE synthase, which is responsible for the synthesis of 20-HETE. 20-HETE is a potent vasoconstrictor and is involved in the regulation of blood pressure, vascular tone, and renal function. Inhibition of 20-HETE synthase by this compound leads to a decrease in the synthesis of 20-HETE, which results in vasodilation and decreased blood pressure.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the synthesis of 20-HETE in a dose-dependent manner. In vivo studies have shown that this compound decreases blood pressure and improves renal function in hypertensive animal models. This compound has also been shown to inhibit the growth and metastasis of various cancer cell lines in vitro and in vivo.
实验室实验的优点和局限性
6-hydroxy-1-(4-methoxybenzyl)-4,4,6-trimethyltetrahydro-2(1H)-pyrimidinethione has several advantages and limitations for lab experiments. One advantage is that it is a small molecule inhibitor that can be easily synthesized and administered in vitro and in vivo. Another advantage is that it has been extensively studied and has shown potential therapeutic benefits in various diseases. One limitation is that it is a non-specific inhibitor that may affect other enzymes in addition to 20-HETE synthase. Another limitation is that its effectiveness may vary depending on the disease model and the dose used.
未来方向
There are several future directions for research on 6-hydroxy-1-(4-methoxybenzyl)-4,4,6-trimethyltetrahydro-2(1H)-pyrimidinethione. One area of research is the development of more specific inhibitors of 20-HETE synthase that do not affect other enzymes. Another area of research is the identification of biomarkers that can predict the response to this compound treatment in different diseases. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in humans.
合成方法
6-hydroxy-1-(4-methoxybenzyl)-4,4,6-trimethyltetrahydro-2(1H)-pyrimidinethione can be synthesized using a multistep approach starting from commercially available starting materials. The synthesis involves the reaction of 4-methoxybenzyl bromide with 2,2,6-trimethyl-4H-1,3-dioxin-4-one to form the intermediate 6-(4-methoxybenzyl)-2,2,6-trimethyl-4H-1,3-dioxin-4-one. This intermediate is then reacted with thiosemicarbazide to form this compound.
科学研究应用
6-hydroxy-1-(4-methoxybenzyl)-4,4,6-trimethyltetrahydro-2(1H)-pyrimidinethione has been extensively studied in various preclinical and clinical studies. It has been shown to have potential therapeutic benefits in the treatment of hypertension, cancer, and ischemic stroke. In hypertension, this compound has been shown to decrease blood pressure by inhibiting the synthesis of 20-HETE, which is a potent vasoconstrictor. In cancer, this compound has been shown to inhibit the growth and metastasis of various cancer cell lines by targeting the 20-HETE pathway. In ischemic stroke, this compound has been shown to reduce brain damage and improve neurological function by inhibiting the synthesis of 20-HETE.
属性
IUPAC Name |
6-hydroxy-1-[(4-methoxyphenyl)methyl]-4,4,6-trimethyl-1,3-diazinane-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c1-14(2)10-15(3,18)17(13(20)16-14)9-11-5-7-12(19-4)8-6-11/h5-8,18H,9-10H2,1-4H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVULEVKYPXEPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(N(C(=S)N1)CC2=CC=C(C=C2)OC)(C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-acetylphenyl)-5-amino-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4893474.png)
![N,N'-[1,4-phenylenebis(oxy-4,1-phenylene)]di(1-naphthamide)](/img/structure/B4893480.png)
![(2R)-N-[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]-2-hydroxy-2-phenylacetamide](/img/structure/B4893487.png)
![N-[2-(2-chlorophenyl)ethyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4893494.png)
![N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B4893499.png)


![1'-ethyl-7',8'-dimethoxy-3'-phenyl-3',4'-dihydrospiro[indole-3,5'-pyrazolo[3,4-c]isoquinolin]-2(1H)-one](/img/structure/B4893521.png)
![N-cyclopropyl-4-methoxy-3-({1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}oxy)benzamide](/img/structure/B4893548.png)
![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-phenyl-4-piperidinol](/img/structure/B4893551.png)

![(3aS*,5S*,9aS*)-5-(4-isopropyl-1,3-thiazol-2-yl)-2-(2-methylbenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4893573.png)
![1-[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]-N-methyl-N-[(5-methyl-2-furyl)methyl]methanamine](/img/structure/B4893588.png)
